(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
Overview
Description
The compound “(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride” is a synthetic drug of the cathinone class that has been sold online as a designer drug . It is also known as "indapyrophenidone" .
Synthesis Analysis
The synthesis of this compound requires the use of several complementary analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography .Molecular Structure Analysis
The molecular formula of this compound is C13H17N . The average mass is 187.281 Da and the monoisotopic mass is 187.136093 Da .Scientific Research Applications
Forensic Analysis
This compound has been identified and characterized as a novel cathinone derivative . The information obtained from the study can be used by forensic and clinical laboratories for the identification of related compounds with similar backbone structure .
Drug Discovery
The compound opens up possibilities for the synthesis of various functional derivatives of disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as compounds with useful pharmacological properties .
Pharmacological Applications
The compound is a part of the cathinone class of drugs, which are misused in ways similar to other stimulants such as amphetamine and MDMA . Therefore, understanding its structure and effects can help in the development of treatments for substance misuse.
Legal and Legislative Applications
The compound has not been registered in the CAS or IUPAC databases . However, it has recently been marketed on the Internet . The results of the study may lead to timely and effective response on the part of legislators and law enforcement .
Chemical Synthesis
The compound’s structure can be used as a basis for the synthesis of various functional derivatives, which may be of interest as compounds with useful properties .
Antileishmanial Evaluation
Although not directly related to the compound , a derivative of dihydro-1H-pyrrolo[3,4-b]quinolin-1-one demonstrated significant inhibition in liver and spleen parasite burden in infected Balb/c mice . This suggests potential applications of similar compounds in antiparasitic treatments.
Future Directions
New derivatives of cathinone, including this compound, continue to appear on the market, mainly due to their legal status . This situation indicates that permanent recognition of the designer drug market should be conducted . The results of studies on this compound may serve forensic and clinical laboratories in the identification of its related compounds with similar backbone structure .
properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-10-13-6-3-7-16(13)14-8-11-4-1-2-5-12(11)9-14;;/h1-2,4-5,13-14H,3,6-10,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLEAFPSCDXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC3=CC=CC=C3C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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